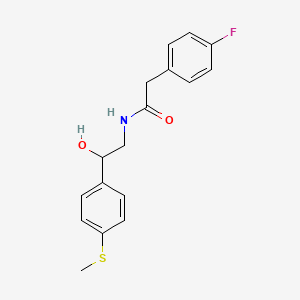

2-(4-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2S/c1-22-15-8-4-13(5-9-15)16(20)11-19-17(21)10-12-2-6-14(18)7-3-12/h2-9,16,20H,10-11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUGGDMHXYUVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, 4-(methylthio)benzaldehyde, and glycine.

Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 4-fluoroaniline with 4-(methylthio)benzaldehyde under acidic conditions.

Reduction: The

Biologische Aktivität

2-(4-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive examination of its synthesis, biological activity, and relevant research findings.

Synthesis and Structural Analysis

The compound can be synthesized through various methods involving the reaction of 4-fluoroaniline with specific acylating agents. The synthesis typically follows multi-step procedures that include purification techniques such as chromatography to obtain high yields of the desired product. The crystal structure of related compounds has been analyzed using techniques like Hirshfeld surface analysis, which can provide insights into molecular interactions and stability .

Synthesis Steps

- Starting Materials : 4-Fluoroaniline, methylthioacetyl chloride, triethylamine, acetonitrile.

- Reaction Conditions : The reaction is conducted under nitrogen atmosphere at controlled temperatures.

- Purification : The crude product is purified using silica gel chromatography.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 6.25 µg/mL to 32 µg/mL against multiple pathogens .

Antifungal Activity

The compound's potential antifungal activity has also been explored, with studies demonstrating its effectiveness against fungal strains such as Fusarium oxysporum and Alternaria solani. The presence of specific substituents on the phenyl rings appears to enhance this activity, suggesting a structure-activity relationship that merits further investigation .

Cytotoxicity and Anticancer Potential

Preliminary studies on cytotoxicity indicate that related compounds may exhibit anticancer properties. For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of several synthesized derivatives of acetamide compounds. The results indicated that those with a methylthio group displayed enhanced inhibition against gram-positive bacteria compared to standard antibiotics like streptomycin. The zone of inhibition was significantly larger for these modified compounds, suggesting their potential application in treating bacterial infections .

Case Study 2: Structure-Activity Relationship

In another study focusing on structure-activity relationships, it was found that the introduction of electron-withdrawing groups such as fluorine at specific positions on the aromatic ring significantly improved the biological activity of related compounds. This finding supports the hypothesis that electronic effects play a crucial role in enhancing antimicrobial and anticancer activities .

Comparative Analysis Table

| Property/Activity | Compound Structure | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial Activity | 2-(4-fluorophenyl)-N-(methylthio)acetamide | 6.25 | - |

| Antifungal Activity | Related acetamides | 32 | - |

| Cytotoxicity | Derivatives with phenyl substitutions | - | 49.85 |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research indicates that compounds structurally similar to 2-(4-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide exhibit significant antimicrobial properties.

- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or interfere with metabolic pathways, leading to bacterial cell death.

- Minimum Inhibitory Concentrations (MIC) : Related compounds have shown MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.

Antitumor Activity

The antitumor potential of this compound is another area of interest. Its structural components suggest it may interact with various biological targets, enhancing its efficacy against cancer cells.

- Cytotoxicity Assays : Studies have demonstrated that modifications in the phenyl and methylthio groups can enhance cytotoxic effects against various cancer cell lines.

- IC50 Values : Compounds similar to this one have shown IC50 values less than 1.98 μg/mL against HT29 colon cancer cells, indicating significant growth inhibition.

Case Studies

- Antimicrobial Evaluation : A study investigating derivatives of this compound focused on their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features contributed to enhanced antibacterial activity.

- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was crucial for enhancing cytotoxicity, suggesting that the fluorophenyl and methylthio groups in our compound could similarly influence its antitumor properties.

Antimicrobial Activity

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

Antitumor Activity

| Activity Type | Cell Line | IC50 (μg/mL) | Notes |

|---|---|---|---|

| Antitumor | HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |

Analyse Chemischer Reaktionen

Oxidation of Methylthio Group

The methylthio (-SMe) moiety undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modifying electronic properties and enhancing biological activity.

Reagent: meta-Chloroperbenzoic acid (mCPBA) in dichloromethane at 263–273 K .

Mechanism: Electrophilic oxidation via oxygen transfer from mCPBA to sulfur.

Product: Sulfone derivative (confirmed by X-ray crystallography in related compounds) .

| Reaction Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | 263–273 K | |

| Workup | Sodium bicarbonate wash | |

| Purification | SiO₂ chromatography (hexane:ethyl acetate) |

Acetylation of Hydroxyl Group

The secondary alcohol in the hydroxyethyl side chain can be acetylated to form ester derivatives.

Reagent: Acetic anhydride or acetyl chloride in acetonitrile with triethylamine.

Mechanism: Nucleophilic acyl substitution.

| Reaction Parameter | Value | Source |

|---|---|---|

| Base | Triethylamine | |

| Solvent | Acetonitrile | |

| Reaction Time | 5 hours | |

| Monitoring | Thin-layer chromatography (TLC) |

Condensation Reactions

The hydroxyl group participates in condensation with benzyl halides or thiols to form thioether linkages.

Example: Reaction with benzyl bromide to yield 2-(benzylthio) derivatives.

| Reaction Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane or acetonitrile | |

| Catalyst | Base (e.g., K₂CO₃) |

Hydrolysis of Acetamide

Under acidic or basic conditions, the acetamide group can hydrolyze to form carboxylic acid or amine intermediates.

Conditions:

-

Acidic: HCl (aqueous) at elevated temperatures.

-

Basic: NaOH in ethanol/water.

Note: This reaction is inferred from analogous acetamide hydrolysis pathways.

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl ring may undergo EAS, though fluorine’s electron-withdrawing nature limits reactivity. Potential sites include:

-

Nitration: Requires strong nitrating agents (HNO₃/H₂SO₄).

-

Halogenation: Bromine or chlorine in presence of Lewis acids.

Limitation: No direct experimental evidence exists for this compound, but reactivity is extrapolated from fluorophenyl analogs .

Complexation with Metal Ions

The hydroxyl and thioether groups may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).

Potential Application: Catalysis or chelation-based therapeutics.

Key Stability Considerations

Vergleich Mit ähnlichen Verbindungen

Target Compound

- Core structure : Acetamide backbone.

- Substituents :

- 4-Fluorophenyl group at position 2.

- N-linked 2-hydroxyethyl group with a 4-(methylthio)phenyl substituent.

Analog 1 : N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()

- Core structure : Bis-acetamide.

- Substituents :

- 4-Fluorophenyl and N-propylacetamido groups at position 2.

- N-Cyclohexyl group.

- Key difference : The absence of a hydroxyethyl or methylthio group, replaced by a cyclohexyl moiety.

Analog 2 : 2-Chloro-N-(4-fluorophenyl)acetamide ()

- Core structure : Acetamide.

- Substituents :

- Chlorine atom at position 2.

- 4-Fluorophenyl group at the N-position.

- Key difference : Simpler structure lacking the hydroxyethyl and methylthio groups.

Analog 3 : 2-(2-Ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide ()

- Core structure: Acetamide with a phenoxy linker.

- Substituents: Ethoxy and formyl groups on the phenoxy ring. 4-Fluorophenyl group at the N-position.

- Key difference: Phenoxy linker introduces additional steric and electronic effects compared to the hydroxyethyl group.

Physicochemical Properties

Key Observations :

- The target compound’s hydroxyl and methylthio groups may improve solubility compared to purely lipophilic analogs like 2-chloro-N-(4-fluorophenyl)acetamide.

- N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide’s higher molecular weight correlates with a higher melting point, suggesting stronger intermolecular forces.

Target Compound

- Potential applications: The methylthio group () and 4-fluorophenyl moiety () suggest possible enzyme inhibition (e.g., phospholipase A2) or receptor modulation (e.g., β3-adrenoceptor).

Analog 4 : LDL-associated phospholipase A2 Inhibitors ()

- Activity : IC50 = 1.5–2.0 µM for analogs with 4-fluorophenylmethylsulfanyl and acetamide groups.

- Structural insight : The methylthio group in the target compound may similarly enhance binding to hydrophobic enzyme pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.